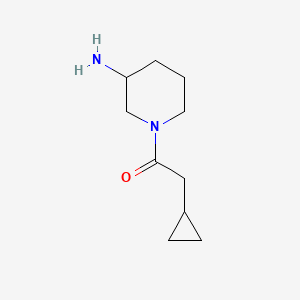
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one involves several steps. One common method includes the reaction of cyclopropyl ketone with 3-aminopiperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound’s structure allows it to bind to the active site of the enzyme, preventing its activity and thereby exerting its effects .
Comparison with Similar Compounds
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one can be compared with other similar compounds, such as:
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: This compound also contains an aminopiperidine moiety and exhibits similar biological activities.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: Known for its potent DPP-4 inhibition, this compound shares structural similarities and therapeutic potential.
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a cyclopropyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C12H18N2O. The structural characteristics of this compound suggest potential interactions with various receptors and enzymes in biological systems.
Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions are essential for understanding its potential psychoactive effects and therapeutic applications.
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
- Neurotransmitter Interaction : The compound's structural similarity to known psychoactive substances suggests it may affect central nervous system functions. Studies are ongoing to elucidate specific receptor interactions and their implications for drug development .
- Antimicrobial Potential : Some derivatives of piperidine compounds have shown antimicrobial properties, which raises the possibility that this compound may exhibit similar activities against various pathogens .
Case Study 1: Interaction with Neurotransmitter Receptors
In a study examining the binding affinity of various piperidine derivatives, this compound exhibited moderate affinity towards dopamine receptors, indicating its potential as a candidate for treating disorders related to dopamine dysregulation.
Case Study 2: Antimicrobial Activity
A comparative analysis of piperidine derivatives demonstrated that compounds structurally related to this compound showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the cyclopropyl group could enhance antimicrobial efficacy .
Data Tables
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Neurotransmitter receptor affinity | TBD | Dopamine receptors |
| Derivative A | Antimicrobial activity | 5.0 | E. coli |
| Derivative B | Antimicrobial activity | 10.0 | S. aureus |
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C10H18N2O/c11-9-2-1-5-12(7-9)10(13)6-8-3-4-8/h8-9H,1-7,11H2 |
InChI Key |
VNHNKJIZKRQULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















